Ethyl pyruvate-d3

Description

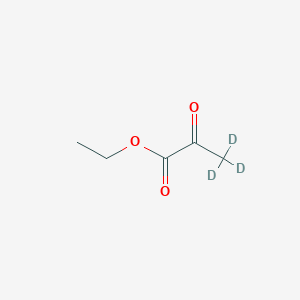

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,3,3-trideuterio-2-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-3-8-5(7)4(2)6/h3H2,1-2H3/i2D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRCUYVCPSWGCC-BMSJAHLVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the chemical properties of Ethyl pyruvate-d3?

An In-depth Technical Guide to Ethyl Pyruvate-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and metabolic significance of this compound (ethyl 3,3,3-trideuterio-2-oxopropanoate). This isotopically labeled compound is a crucial tool in metabolic research and drug development, serving as a tracer and an internal standard for quantitative analyses.

Chemical and Physical Properties

This compound is the deuterated analog of ethyl pyruvate, with three deuterium atoms replacing the protons on the terminal methyl group. Its physical properties are nearly identical to those of its non-deuterated counterpart, with a slight increase in molecular weight due to the isotopic substitution.

General Properties

| Property | Value | Reference |

| IUPAC Name | ethyl 3,3,3-trideuterio-2-oxopropanoate | |

| Synonyms | Ethyl pyruvate (3,3,3-d3), Ethyl 2-oxopropionate-d3 | |

| CAS Number | 66966-38-9 | [1] |

| Molecular Formula | C₅H₅D₃O₃ (CD₃COCOOCH₂CH₃) | [1] |

| Molecular Weight | 119.13 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Isotopic Enrichment | ≥98 atom % D | [1] |

| Chemical Purity | ≥96-98% | [1][3] |

Physical Constants (Data for non-deuterated Ethyl Pyruvate)

Note: The physical constants for this compound are expected to be very similar to the non-deuterated compound.

| Property | Value | Reference |

| Density | 1.045 - 1.05 g/cm³ at 20-25 °C | [2] |

| Boiling Point | 142 - 146 °C at 760 mmHg | [2] |

| Melting Point | -58 °C | [2][4] |

| Flash Point | 45 - 52 °C (closed cup) | [2] |

| Refractive Index (n²⁰/D) | ~1.404 | [5] |

| Solubility | Soluble in water (10 g/L at 20 °C). Miscible with ethanol and ether. | [2][5] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The following data is based on the known spectrum of ethyl pyruvate, with expected variations for the d3-isotopologue noted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum (Expected for this compound) The ¹H NMR spectrum is expected to show signals for the ethyl group protons. The characteristic singlet for the methyl protons (CH₃) at ~2.5 ppm in the non-deuterated compound will be absent.[6]

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~4.3 ppm | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~1.3 ppm | Triplet (t) | 3H | -O-CH₂-CH₃ |

¹³C NMR Spectrum (Expected for this compound) The ¹³C NMR spectrum will be similar to the non-deuterated version, though the C-D coupling will cause the CD₃ signal to appear as a multiplet with a lower intensity compared to a CH₃ signal.[7][8]

| Chemical Shift (δ) | Assignment |

| ~192 ppm | C =O (Ketone) |

| ~161 ppm | C =O (Ester) |

| ~63 ppm | -O-CH₂ -CH₃ |

| ~26 ppm | CD₃ -C=O |

| ~14 ppm | -O-CH₂-CH₃ |

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) is expected at m/z = 119.1.

| m/z Value | Interpretation |

| 119.1 | [M]⁺, Molecular ion |

| 90.1 | [M - C₂H₅]⁺, Loss of ethyl group |

| 74.1 | [M - CO-CH₃]⁺, Loss of acetyl group |

| 46.1 | [CD₃CO]⁺, Deuterated acetyl cation |

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying functional groups. The spectrum of this compound will be dominated by strong absorptions from the carbonyl groups.[7][9]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2200-2300 cm⁻¹ | C-D stretch (characteristic of deuteration) |

| ~1730-1750 cm⁻¹ | C=O stretch (Ester and Ketone) |

| ~1100-1300 cm⁻¹ | C-O stretch (Ester) |

Experimental Protocols

Representative Synthesis of this compound

A common method for synthesizing ethyl pyruvate is the oxidation of ethyl lactate.[10] To produce this compound, one would start with the corresponding deuterated precursor, Ethyl lactate-d3,3,3-d3.

Reaction: Oxidation of Ethyl lactate-d3,3,3-d3

Materials:

-

Ethyl lactate-d3,3,3-d3 (1.0 mole)

-

Potassium permanganate (KMnO₄) (0.83 mole)

-

Magnesium sulfate (MgSO₄) solution, saturated

-

Sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O)

-

Petroleum ether (or hexane)

-

Calcium chloride (CaCl₂) solution, saturated

-

Ice

Procedure:

-

A 1-liter round-bottomed flask is equipped with a mechanical stirrer and a thermometer.

-

The flask is charged with saturated MgSO₄ solution (300 mL), petroleum ether (1200 mL), Ethyl lactate-d3,3,3-d3 (1.0 mole), and NaH₂PO₄·2H₂O (0.31 mole).[10]

-

The mixture is stirred vigorously and cooled to 15°C in an ice-water bath.

-

Powdered potassium permanganate (0.83 mole) is added portion-wise over 30 minutes, maintaining the temperature at approximately 15°C.[10]

-

Stirring is continued until a spot test indicates the completion of the oxidation.

-

The petroleum ether layer is decanted. The remaining manganese dioxide sludge is washed with three portions of petroleum ether.

-

The combined petroleum ether extracts are concentrated by evaporation.

-

The residual oil is washed twice with a saturated aqueous CaCl₂ solution to remove any unreacted ethyl lactate-d3.[10]

-

The final product, this compound, is purified by distillation under reduced pressure.

Analytical Method: Purity Assessment

Purity can be assessed using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight and identify any impurities. Quantitative analysis and confirmation of isotopic enrichment are typically performed using NMR spectroscopy.

Applications in Research and Drug Development

This compound is primarily used as an internal standard and metabolic tracer.[11] Deuteration provides a distinct mass shift for mass spectrometry and unique signals in NMR, allowing it to be distinguished from its endogenous, non-deuterated counterpart.

-

Metabolic Flux Analysis: As a stable isotope tracer, it allows researchers to follow the metabolic fate of pyruvate through key cellular pathways in real-time.[11]

-

Pharmacokinetic Studies: Deuterium substitution can subtly alter the metabolic rate of a compound, a phenomenon known as the "kinetic isotope effect." Studying these effects helps in understanding the pharmacokinetics of pyruvate-based drugs.[11]

-

Quantitative Bioanalysis: Due to its chemical identity with the endogenous molecule, it is an ideal internal standard for accurate quantification of ethyl pyruvate levels in biological samples via isotope dilution mass spectrometry.

Visualizations

Experimental Workflow

Diagram 1: General Experimental Workflow for this compound.

Metabolic Hub of Pyruvate

Pyruvate is a key intermediate at the crossroads of major metabolic pathways. This compound, once hydrolyzed to pyruvate-d3 in vivo, enters this central hub.

Diagram 2: Central Metabolic Pathways of Pyruvate.

References

- 1. WO2011053334A1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 2. Ethyl pyruvate - Wikipedia [en.wikipedia.org]

- 3. file.chemscene.com [file.chemscene.com]

- 4. 丙酮酸乙酯-3-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 5. Ethyl pyruvate | 617-35-6 [chemicalbook.com]

- 6. Ethyl pyruvate(617-35-6) 1H NMR spectrum [chemicalbook.com]

- 7. Ethyl pyruvate | C5H8O3 | CID 12041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Propanoic acid, 2-oxo-, ethyl ester [webbook.nist.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Physical Characteristics of Deuterated Ethyl Pyruvate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated ethyl pyruvate, a crucial molecule in metabolic research and drug development.[1] The information is curated for a technical audience to support experimental design and data interpretation.

Core Physical and Chemical Properties

Deuterated ethyl pyruvate, specifically ethyl pyruvate-d3 (where the three hydrogen atoms of the methyl group are replaced by deuterium), is the deuterated isotopologue of ethyl pyruvate.[1] Ethyl pyruvate is a simple ester of pyruvic acid and is recognized for its anti-inflammatory properties and its role as a scavenger of reactive oxygen species.[1][2][3][4] The deuteration of molecules like ethyl pyruvate is a common strategy in drug development to study pharmacokinetic and metabolic profiles, and it also serves as an internal standard for quantitative analyses such as NMR, GC-MS, or LC-MS.[1]

Below is a summary of the key physical and chemical properties of both deuterated and non-deuterated ethyl pyruvate. It is important to note that many physical properties are not significantly altered by the substitution of hydrogen with deuterium, thus data for ethyl pyruvate is often used as a close reference.

Table 1: General and Physical Properties of Ethyl Pyruvate and Deuterated Ethyl Pyruvate

| Property | Value (Ethyl Pyruvate) | Value (this compound) | References |

| Molecular Formula | C₅H₈O₃ | C₅H₅D₃O₃ | [1][5] |

| Molecular Weight | 116.12 g/mol | 119.13 g/mol | [1][5] |

| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid | [6] |

| Boiling Point | 144 °C (at 760 mmHg) | Not explicitly stated, but expected to be very similar to ethyl pyruvate | [5][6] |

| Melting Point | -58 °C | Not explicitly stated, but expected to be very similar to ethyl pyruvate | [7] |

| Density | 1.045 g/mL (at 25 °C) | Not explicitly stated, but expected to be slightly higher than ethyl pyruvate | [5][6] |

| Refractive Index | n20/D 1.404 | Not explicitly stated, but expected to be very similar to ethyl pyruvate | [5][6] |

| Flash Point | 46 °C | Not explicitly stated, but expected to be very similar to ethyl pyruvate | |

| Solubility | Miscible with water, ethanol, and ether | Miscible with water, ethanol, and ether | [8][9] |

| CAS Number | 617-35-6 | 66966-38-9 | [1][5] |

Spectroscopic Data

Spectroscopic data is critical for the identification and quantification of deuterated ethyl pyruvate.

Table 2: Spectroscopic Data for Ethyl Pyruvate

| Spectroscopic Technique | Key Features | References |

| ¹H NMR | Predicted spectra are available in databases. | [10] |

| ¹³C NMR | Spectra show characteristic peaks for the carbonyl, ester, and methyl carbons. | [11][12] |

| Mass Spectrometry (MS) | Mass spectra are available for the non-deuterated compound. | [11] |

| Infrared (IR) Spectroscopy | IR spectra are available for the non-deuterated compound. | [11] |

Experimental Protocols

3.1. Synthesis of Ethyl Pyruvate

A common method for the synthesis of ethyl pyruvate is the oxidation of ethyl lactate.[7]

-

Reactants: Ethyl lactate, potassium permanganate, and aluminum sulfate hydrate.

-

Solvent: Dichloromethane.

-

Procedure: The reaction is carried out by combining the reactants in the solvent. The use of potassium permanganate as an oxidizing agent allows for a high yield of over 98%.[7]

3.2. Use in Metabolic Tracing

Deuterated ethyl pyruvate is used as a tracer in metabolic studies. For instance, in studies of traumatic brain injury, it can be administered to trace metabolic pathways and assess the effects of neuroprotective agents.[13]

-

Model: Animal models of traumatic brain injury.

-

Administration: Intraperitoneal injection.

-

Analysis: Tissues are analyzed using techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the metabolic fate of the deuterated compound.[13]

Visualizations

4.1. Experimental Workflow for Metabolic Tracing

The following diagram illustrates a typical experimental workflow for using deuterated ethyl pyruvate in a metabolic tracing study.

Caption: Workflow for a deuterated ethyl pyruvate metabolic tracing study.

4.2. Metabolic Fate of Ethyl Pyruvate

This diagram shows the primary metabolic conversion of ethyl pyruvate within a cell.

Caption: Intracellular conversion of deuterated ethyl pyruvate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Ethyl pyruvate, a versatile protector in inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl pyruvate: a novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ピルビン酸エチル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Ethyl pyruvate - Wikipedia [en.wikipedia.org]

- 8. Ethyl pyruvate | 617-35-6 [chemicalbook.com]

- 9. Ethyl pyruvate CAS#: 617-35-6 [m.chemicalbook.com]

- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0031643) [hmdb.ca]

- 11. Ethyl pyruvate(617-35-6) 13C NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Metabolic-driven analytics of traumatic brain injury and neuroprotection by ethyl pyruvate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Ethyl Pyruvate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Ethyl pyruvate-d3, a deuterated analog of ethyl pyruvate. This document details the physicochemical properties, a proposed synthesis protocol, purification methods, and characterization data. Additionally, it explores the inhibitory effect of ethyl pyruvate on the HMGB1/NF-κB/miR-223 signaling pathway, a critical mechanism in inflammasome activation.

Physicochemical Properties

Quantitative data for both Ethyl pyruvate and its deuterated form, this compound, are summarized below for easy comparison.

| Property | Ethyl Pyruvate | This compound |

| Molecular Formula | C₅H₈O₃ | C₅D₃H₅O₃ |

| Molecular Weight | 116.12 g/mol [1][2] | 119.13 g/mol [3][4] |

| CAS Number | 617-35-6[1][2] | 66966-38-9[4] |

| Appearance | Colorless liquid[2] | Not specified (expected to be a colorless liquid) |

| Boiling Point | 144 °C[2][5] | Not specified (expected to be similar to Ethyl Pyruvate) |

| Melting Point | -58 °C[2][5] | Not specified (expected to be similar to Ethyl Pyruvate) |

| Density | ~1.05 g/cm³ at 20 °C[2] | Not specified (expected to be slightly higher than Ethyl Pyruvate) |

| Isotopic Purity | N/A | ≥98 atom % D[4] |

| Chemical Purity | ≥97% (GC) | ≥96%[4] |

Synthesis of this compound: A Proposed Experimental Protocol

Step 1: Base-Catalyzed Deuteration of Pyruvic Acid

This step involves the exchange of the methyl protons of pyruvic acid with deuterium from deuterium oxide (D₂O) under basic conditions.

-

Materials:

-

Pyruvic acid (1.0 eq)

-

Deuterium oxide (D₂O, 99.8 atom % D, 10-20 eq)

-

Sodium carbonate (Na₂CO₃, anhydrous, 0.1-0.2 eq)

-

Dichloromethane (DCM, anhydrous)

-

Magnesium sulfate (MgSO₄, anhydrous)

-

Hydrochloric acid (HCl, concentrated)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyruvic acid in deuterium oxide.

-

Add anhydrous sodium carbonate to the solution.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours to allow for complete deuterium exchange.

-

Monitor the reaction progress by ¹H NMR spectroscopy, observing the disappearance of the methyl proton signal of pyruvic acid.

-

After completion, cool the reaction mixture to room temperature and carefully acidify with concentrated HCl to a pH of ~2.

-

Extract the deuterated pyruvic acid from the aqueous solution with anhydrous dichloromethane (3 x volumes).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and carefully remove the solvent under reduced pressure to yield pyruvic acid-d3. Note: Pyruvic acid is prone to polymerization upon heating, so distillation should be performed at low pressure and temperature.

-

Step 2: Fischer Esterification of Pyruvic Acid-d3

This step involves the esterification of the synthesized pyruvic acid-d3 with ethanol to produce this compound.

-

Materials:

-

Pyruvic acid-d3 (from Step 1, 1.0 eq)

-

Ethanol (anhydrous, 5-10 eq)

-

Sulfuric acid (H₂SO₄, concentrated, catalytic amount)

-

Sodium bicarbonate (NaHCO₃, saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Dichloromethane (anhydrous)

-

Magnesium sulfate (MgSO₄, anhydrous)

-

-

Procedure:

-

In a round-bottom flask, dissolve pyruvic acid-d3 in anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature and neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x volumes).

-

Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

-

Purification of this compound

The crude this compound can be purified using one or a combination of the following methods:

-

Fractional Distillation: Distillation under reduced pressure is the most common method for purifying ethyl pyruvate. This separates the product from lower and higher boiling point impurities.

-

Sodium Bisulfite Adduct Formation: Ethyl pyruvate forms a crystalline adduct with sodium bisulfite. This can be an effective method for separating it from non-ketonic impurities. The adduct can be isolated by filtration and the ethyl pyruvate regenerated by treatment with a base.

Characterization of this compound

The successful synthesis and purity of this compound can be confirmed by the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show signals for the ethyl group protons (a quartet and a triplet), while the signal for the methyl protons (a singlet in the non-deuterated compound) should be absent or significantly reduced, confirming deuteration.

-

¹³C NMR: The spectrum will show the characteristic carbonyl and ethyl carbon signals. The signal for the methyl carbon will be a septet due to coupling with deuterium.

-

²H NMR: A signal corresponding to the deuterated methyl group should be present.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (m/z = 119.13), which is 3 mass units higher than the non-deuterated compound.[3]

Signaling Pathway Inhibition by Ethyl Pyruvate

Ethyl pyruvate has been shown to possess significant anti-inflammatory properties. One of the key mechanisms is its ability to attenuate the activation of the NLRP3 inflammasome by inhibiting the HMGB1/NF-κB/miR-223 signaling pathway.[6][7][8]

Caption: Inhibition of the NLRP3 Inflammasome Activation Pathway by Ethyl Pyruvate.

This diagram illustrates how lipopolysaccharide (LPS) and adenosine triphosphate (ATP) trigger a signaling cascade through Toll-like receptor 4 (TLR4), leading to the activation of NF-κB. NF-κB, in turn, upregulates the expression of miR-223 and HMGB1. While miR-223 has an inhibitory effect on the NLRP3 inflammasome, HMGB1 promotes its activation. Ethyl pyruvate exerts its anti-inflammatory effects by inhibiting NF-κB and HMGB1, thereby suppressing the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines and pyroptotic cell death.[6][7]

References

- 1. Ethyl pyruvate | C5H8O3 | CID 12041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl pyruvate - Wikipedia [en.wikipedia.org]

- 3. Ethyl Pyruvate-3,3,3-d3 | C5H8O3 | CID 12247697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. 丙酮酸乙酯-3-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: Stability and Storage Conditions for Ethyl Pyruvate-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl pyruvate-d3. The information presented is crucial for ensuring the integrity and reliability of this compound in research and development settings. The stability of this compound is a critical factor that can influence experimental outcomes and the overall success of drug development programs. This document summarizes available data on its stability under various conditions, outlines potential degradation pathways, and provides detailed experimental protocols for its analysis.

Overview of this compound Stability

This compound, the deuterated form of ethyl pyruvate, is a valuable tool in metabolic research and as an internal standard in analytical studies. While specific stability data for the deuterated analogue is limited, information on the stability of ethyl pyruvate can be largely extrapolated to this compound. Ethyl pyruvate is known to be susceptible to degradation under thermal, hydrolytic, and photolytic stress conditions.

Key Stability Considerations:

-

Long-term Storage: Product information from suppliers consistently recommends refrigerated storage.[1][2]

-

Shelf Life: It is advised to re-analyze the chemical purity of this compound after three years of storage under recommended conditions to ensure its integrity for use.[1][2]

-

Aqueous Stability: While more stable than pyruvic acid in aqueous solutions, ethyl pyruvate can still undergo hydrolysis, particularly under acidic or basic conditions.[3]

Recommended Storage Conditions

To maintain the purity and stability of this compound, the following storage conditions are recommended based on information from various suppliers and safety data sheets.

| Parameter | Recommended Condition |

| Temperature | Refrigerated (2°C to 8°C).[4][5] |

| Light | Store in a light-resistant container to prevent photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. Keep container tightly closed in a dry and well-ventilated place.[5] |

| Handling | Avoid exposure to heat, sparks, open flames, and other ignition sources as it is a flammable liquid.[5][6] Use only non-sparking tools and take precautionary measures against static discharge.[5][6] |

Degradation Pathways

This compound is susceptible to degradation through several pathways, primarily hydrolysis, thermal decomposition, and photodegradation. Understanding these pathways is essential for developing appropriate handling and storage protocols and for identifying potential impurities in aged samples.

Hydrolytic Degradation

Hydrolysis of the ester bond is a primary degradation pathway for ethyl pyruvate in the presence of water, and it can be catalyzed by both acids and bases. The reaction yields pyruvic acid-d3 and ethanol.

-

Mechanism: The hydrolysis can proceed through bimolecular acyl-oxygen scission or unimolecular alkyl-oxygen scission mechanisms.

A simplified representation of the hydrolytic degradation pathway is shown below:

Caption: Hydrolytic degradation of this compound.

Thermal Degradation

Exposure to elevated temperatures can lead to the decomposition of ethyl pyruvate. The primary degradation products are typically gaseous, including carbon monoxide (CO) or carbon dioxide (CO₂). This decomposition can be catalyzed by surfaces such as powdered glass.

-

Products: The specific gaseous product may depend on the presence of water, with CO being favored under anhydrous conditions and CO₂ in the presence of moisture.

A conceptual diagram of the thermal degradation is as follows:

Caption: Thermal degradation pathway of this compound.

Photodegradation

Exposure to light, particularly UV radiation, can induce photochemical decomposition of ethyl pyruvate. This process is believed to involve complex radical fragmentation mechanisms, leading to a variety of degradation products.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound involves conducting forced degradation studies and employing a stability-indicating analytical method.

Forced Degradation Study Protocol

Forced degradation studies are designed to accelerate the degradation of a substance to identify likely degradation products and validate the stability-indicating power of analytical methods.

Workflow for a Forced Degradation Study:

Caption: Workflow for a forced degradation study.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, or acetonitrile).

-

Stress Conditions:

-

Acidic: Treat the sample with an acid (e.g., 0.1 M HCl) at room temperature and elevated temperature (e.g., 60°C).

-

Basic: Treat the sample with a base (e.g., 0.1 M NaOH) at room temperature.

-

Oxidative: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal: Expose the solid sample and a solution to dry heat (e.g., 60°C).

-

Photolytic: Expose the sample to UV light (e.g., in a photostability chamber).

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the stressed samples using a validated stability-indicating method (see section 4.2).

-

Data Evaluation: Identify and quantify the degradation products. Assess the mass balance to ensure that all major degradation products are accounted for.

Stability-Indicating HPLC-UV Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying the parent compound from its degradation products.

Table of HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer pH 3). |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at an appropriate wavelength (e.g., 210 nm). |

| Column Temperature | Ambient or controlled (e.g., 25°C). |

| Injection Volume | 10-20 µL |

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.

Summary of Stability Data

| Stress Condition | Expected Stability | Potential Degradation Products |

| Acidic Hydrolysis | Susceptible to degradation, especially at elevated temperatures. | Pyruvic acid-d3, Ethanol |

| Basic Hydrolysis | Highly susceptible to degradation. | Pyruvic acid-d3, Ethanol |

| Oxidation | Potentially susceptible to oxidation. | Oxidized pyruvate derivatives |

| Thermal | Decomposes at elevated temperatures. | Carbon monoxide, Carbon dioxide, and other fragmentation products |

| Photolytic | Susceptible to degradation upon exposure to UV light. | Various radical fragmentation products |

Conclusion

This compound is a stable compound when stored under the recommended conditions of refrigeration in a tightly sealed, light-resistant container. However, it is susceptible to degradation through hydrolysis, thermal decomposition, and photolysis. For researchers and drug development professionals, it is imperative to adhere to proper storage and handling guidelines to ensure the integrity of the compound. When conducting studies that involve subjecting this compound to various experimental conditions, a thorough understanding of its stability profile is crucial for the accurate interpretation of results. The use of validated stability-indicating analytical methods is essential for monitoring the purity of this compound and for identifying any potential degradation products.

References

- 1. Ethyl pyruvate, a versatile protector in inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN108169370B - Method for determining ethyl pyruvate and metabolite pyruvate in biological sample - Google Patents [patents.google.com]

- 3. scispace.com [scispace.com]

- 4. Ethyl Pyruvate Promotes Proliferation of Regulatory T Cells by Increasing Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ParaHydrogen Polarized Ethyl‐[1‐13C]pyruvate in Water, a Key Substrate for Fostering the PHIP‐SAH Approach to Metabolic Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Navigating the Isotopic Landscape: A Technical Guide to Commercially Available Ethyl Pyruvate-d3

For researchers, scientists, and professionals in drug development, the precise isotopic enrichment of deuterated compounds is a critical parameter. This guide provides an in-depth look at the isotopic enrichment levels of commercially available Ethyl pyruvate-d3, alongside the experimental methodologies employed for its determination.

This compound, a deuterated analog of the endogenous metabolite ethyl pyruvate, serves as a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based analyses. The degree of deuterium incorporation, or isotopic enrichment, directly impacts the accuracy and reliability of experimental results. This document aims to provide a comprehensive overview of the isotopic purity of commercially available this compound and the analytical techniques used for its verification.

Isotopic Enrichment of Commercial this compound

The isotopic enrichment of this compound can vary between suppliers. While a comprehensive market survey is challenging due to the proprietary nature of some data, information from publicly available sources has been compiled below. Researchers are advised to always consult the certificate of analysis for batch-specific data.

| Supplier/Brand | Product Name | Stated Isotopic Enrichment | Chemical Purity |

| CDN Isotopes | Ethyl Pyruvate-3,3,3-d3 | 98 atom % D[1] | 96%[1] |

| LGC Standards (distributor for TRC) | Ethyl Pyruvate-3,3,3-d3 | 98 atom % D | min 96% |

| MedchemExpress | This compound | Not specified on product page[2][3][4] | Not specified |

| Clearsynth | Ethyl Pyruvate-3,3,3-d3 | Inquiry required | Inquiry required |

| Sigma-Aldrich | Ethyl pyruvate-3-¹³C | 99 atom % ¹³C (for ¹³C labeled) | Not specified[5] |

Experimental Protocols for Determining Isotopic Enrichment

The determination of isotopic enrichment for deuterated compounds like this compound relies on sophisticated analytical techniques. The two primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that can provide detailed information about the structure and isotopic composition of a molecule. For this compound, both ¹H (proton) and ²H (deuterium) NMR are utilized.

Methodology:

-

Sample Preparation: A precise amount of the this compound sample is dissolved in a deuterated NMR solvent (e.g., chloroform-d, acetonitrile-d3) that does not have signals interfering with the analyte. An internal standard with a known concentration may be added for quantitative analysis.

-

¹H NMR Analysis:

-

The ¹H NMR spectrum is acquired to identify and quantify the residual protons at the deuterated positions.

-

The absence or significant reduction of the signal corresponding to the methyl protons (typically a singlet in the unlabeled compound) indicates a high level of deuteration.

-

Integration of the residual proton signal relative to a non-deuterated proton signal within the molecule (e.g., the ethyl group protons) or the internal standard allows for the calculation of the isotopic enrichment.

-

-

²H NMR Analysis:

-

The ²H NMR spectrum is acquired to directly observe the deuterium signal.

-

The presence of a signal at the expected chemical shift for the methyl group confirms the incorporation of deuterium.

-

The integration of this signal can be used to confirm the isotopic purity.

-

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). It can accurately determine the mass of the different isotopologues (molecules that differ only in their isotopic composition) present in a sample.

Methodology:

-

Sample Preparation: The this compound sample is dissolved in a suitable solvent (e.g., acetonitrile, methanol) and introduced into the mass spectrometer, typically via liquid chromatography (LC) or direct infusion.

-

Ionization: The molecules are ionized using a soft ionization technique, such as Electrospray Ionization (ESI), to minimize fragmentation and keep the molecular ions intact.

-

Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer (e.g., Orbitrap, Time-of-Flight (TOF)).

-

Data Acquisition: The mass spectrometer is operated in full scan mode to detect the molecular ions of Ethyl pyruvate and its isotopologues. For this compound (C₅H₅D₃O₃), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 120.07. The unlabeled counterpart (C₅H₈O₃) would have a protonated mass of approximately 117.05.

-

Data Analysis:

-

The relative intensities of the ion signals corresponding to the fully deuterated (d3), partially deuterated (d2, d1), and unlabeled (d0) species are measured.

-

The isotopic enrichment is calculated by determining the percentage of the d3 isotopologue relative to the sum of all isotopologues.

-

Analytical Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control and determination of isotopic enrichment of commercially available this compound.

References

Ethyl Pyruvate-d3 as a Tracer for Metabolic Flux Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful methodology for elucidating the rates of metabolic pathways in biological systems. The use of stable isotope-labeled tracers is central to this technique, allowing for the tracking of atoms through metabolic networks. Ethyl pyruvate-d3, a deuterated form of ethyl pyruvate, has emerged as a valuable tracer for several key reasons. As a stable, cell-permeable ester of pyruvate, it can efficiently deliver a labeled pyruvate pool into cells and tissues, including crossing the blood-brain barrier.[1] Once inside the cell, it is rapidly hydrolyzed to pyruvate-d3, which then enters central carbon metabolism. This guide provides a comprehensive overview of the application of this compound as a tracer for metabolic flux analysis, detailing experimental protocols, data presentation, and the visualization of relevant metabolic and experimental workflows.

Ethyl pyruvate is recognized for its anti-inflammatory and antioxidant properties and has been investigated for its therapeutic potential.[2] Its deuterated form, this compound, serves as a tracer to quantify metabolic fluxes and can be used as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR) or mass spectrometry (MS).[3][4]

Core Principles

The fundamental principle behind using this compound in MFA is the introduction of a labeled substrate into a biological system at a metabolic steady state. The deuterium atoms from pyruvate-d3 are incorporated into downstream metabolites through enzymatic reactions. By measuring the isotopic enrichment and distribution in these metabolites, it is possible to calculate the rates (fluxes) of the metabolic pathways involved. This approach provides a dynamic view of cellular metabolism that is not attainable by simply measuring metabolite concentrations.[5]

Key Metabolic Pathways Traced by this compound

Pyruvate is a critical node in central carbon metabolism, connecting glycolysis, the tricarboxylic acid (TCA) cycle, and gluconeogenesis. This compound, upon conversion to pyruvate-d3, can be used to trace the flux through several key pathways:

-

Pyruvate Dehydrogenase (PDH) Complex: This complex catalyzes the conversion of pyruvate to acetyl-CoA, which is a primary entry point for carbons into the TCA cycle.

-

Lactate Dehydrogenase (LDH): This enzyme mediates the reversible conversion of pyruvate to lactate. Tracing this flux is crucial for understanding the Warburg effect in cancer cells and anaerobic metabolism.

-

Alanine Aminotransferase (ALT): This enzyme facilitates the reversible transamination of pyruvate to alanine.

-

Pyruvate Carboxylase (PC): This anaplerotic enzyme carboxylates pyruvate to form oxaloacetate, replenishing TCA cycle intermediates.

-

Gluconeogenesis: In tissues like the liver and kidney, labeled pyruvate can be traced through the gluconeogenic pathway to synthesize glucose.

Below is a diagram illustrating the central role of pyruvate in these metabolic pathways.

Experimental Design and Protocols

A typical metabolic flux analysis experiment using this compound involves several key stages: tracer administration, sample collection and quenching, metabolite extraction, and analytical measurement.

Representative Experimental Workflow

The following diagram outlines a generalized workflow for an in vivo metabolic flux experiment using this compound.

Detailed Methodologies

1. Tracer Administration (In Vivo Model)

-

Objective: To introduce this compound into the biological system to achieve a steady-state isotopic enrichment in the pyruvate pool and downstream metabolites.

-

Protocol:

-

Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline). The concentration will depend on the animal model and desired plasma enrichment.

-

For animal studies (e.g., mice or rats), administer the tracer via intravenous infusion to maintain a constant plasma concentration.[6]

-

The infusion period should be sufficient to reach an isotopic steady state in the metabolites of interest. This duration can range from minutes for rapidly turning over pools like lactate to hours for intermediates in the TCA cycle.[7]

-

Collect blood samples at multiple time points during the infusion to monitor the isotopic enrichment of pyruvate-d3 and lactate-d(n) in the plasma and confirm that a steady state has been reached.[8]

-

2. Sample Collection and Metabolic Quenching

-

Objective: To rapidly halt all enzymatic activity to preserve the in vivo metabolic state at the time of sampling.

-

Protocol:

-

At the end of the infusion period, collect blood into tubes containing an anticoagulant (e.g., EDTA) and immediately place on ice. Centrifuge at 4°C to separate plasma.

-

For tissue samples, excise the tissue of interest as quickly as possible and immediately freeze-clamp it using tongs pre-chilled in liquid nitrogen.[9] This ensures rapid quenching of metabolism.

-

Store all samples at -80°C until metabolite extraction.

-

3. Metabolite Extraction

-

Objective: To efficiently extract polar metabolites, including pyruvate and its downstream products, from the biological matrix.

-

Protocol (for tissue samples):

-

Weigh the frozen tissue sample under cryogenic conditions.

-

Homogenize the frozen tissue in a pre-chilled solvent mixture. A common choice is a methanol:chloroform:water extraction.[10]

-

For example, add the frozen tissue to a tube containing a pre-chilled (-80°C) 80% methanol solution.[10]

-

Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 14,000 x g) at 4°C.

-

Collect the supernatant, which contains the polar metabolites. The pellet can be used for other analyses (e.g., protein or DNA).

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for LC-MS or NMR analysis.

-

4. Analytical Measurement (LC-MS/MS)

-

Objective: To separate and quantify the different isotopologues of pyruvate and downstream metabolites.

-

Protocol:

-

Chromatography: Use a liquid chromatography (LC) method capable of separating pyruvate from other organic acids. Hydrophilic interaction liquid chromatography (HILIC) is often suitable for this purpose.[10]

-

Mass Spectrometry: Operate the mass spectrometer in a mode that allows for the detection and quantification of the different deuterated forms of the metabolites (e.g., multiple reaction monitoring (MRM) on a triple quadrupole instrument).

-

Data Acquisition: For each metabolite of interest, monitor the signal for the unlabeled form (M+0) and all possible deuterated isotopologues (M+1, M+2, etc.).

-

Data Presentation and Analysis

A critical output of a metabolic flux analysis experiment is the quantification of isotopic enrichment and the calculated metabolic fluxes.

Isotopic Enrichment Data

| Metabolite | Concentration Range (nmol g⁻¹) | Citation |

| Pyruvate | 92–119 | [3] |

| Lactate | 97–169 | [3] |

Table 1: Representative Metabolite Concentrations in Rat Brain Following Labeled Ethyl Pyruvate Administration.[3]

Calculated Metabolic Fluxes

The ultimate goal of MFA is to convert the isotopic labeling data into absolute flux values. This requires sophisticated computational modeling using software packages like METRAN or INCA. The models incorporate the known stoichiometry of metabolic networks and use the measured isotopologue distributions to solve for the unknown flux parameters.

The following table provides a hypothetical example of how calculated flux data might be presented. These values are illustrative and not derived from a specific this compound experiment. Fluxes are often normalized to a key uptake rate, such as glucose uptake.

| Metabolic Flux | Relative Flux (Normalized to Glucose Uptake) | Pathway |

| Glycolysis (Glucose -> Pyruvate) | 100 | Glycolysis |

| Pyruvate Dehydrogenase (PDH) | 85 | TCA Cycle Entry |

| Lactate Production (Pyruvate -> Lactate) | 15 | Fermentation |

| Pyruvate Carboxylase (PC) | 20 | Anaplerosis |

| TCA Cycle (Citrate Synthase) | 105 | TCA Cycle |

Table 2: Illustrative Example of Calculated Metabolic Fluxes.

Conclusion

This compound is a promising tracer for metabolic flux analysis, offering a stable and efficient means of introducing labeled pyruvate into central carbon metabolism. Its ability to cross the blood-brain barrier makes it particularly useful for neurological studies.[1] While detailed, publicly available datasets of absolute metabolic fluxes derived from this compound are still emerging, the principles and protocols outlined in this guide provide a solid foundation for researchers to design and execute their own MFA studies. By combining careful experimental design, robust analytical techniques, and powerful computational modeling, the use of this compound can provide significant insights into the metabolic adaptations of biological systems in health and disease.

References

- 1. Molecular imaging of tumor metabolism: Insight from pyruvate- and glucose-based deuterium MRI studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative fluxomics of circulating metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]

- 7. d-nb.info [d-nb.info]

- 8. Metabolic pathway analysis using stable isotopes in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. mdpi.com [mdpi.com]

Understanding the metabolic fate of Ethyl pyruvate-d3 in vivo

An In-depth Technical Guide to the In Vivo Metabolic Fate of Ethyl Pyruvate-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl pyruvate (EP) is a stable, lipophilic ester of the endogenous metabolite pyruvic acid. It has garnered significant scientific interest for its potent anti-inflammatory, antioxidant, and cytoprotective properties in a multitude of preclinical disease models.[1][2][3] Due to the inherent instability of pyruvate in aqueous solutions, EP serves as a more viable prodrug for therapeutic applications.[1][4] The introduction of a stable isotope label, such as deuterium at the methyl position (this compound), provides a powerful tool for elucidating its metabolic fate and distinguishing its metabolic products from the large endogenous pyruvate pool.[5] This guide details the expected metabolic pathways of this compound in vivo, presents representative experimental protocols for its study, and provides a framework for data interpretation.

Principal Metabolic Pathway

The metabolic journey of this compound in vivo is initiated by rapid hydrolysis and culminates in its entry into central carbon metabolism. The deuterium label is retained on the pyruvate moiety, allowing it to be traced through subsequent biochemical transformations.

Step 1: Ester Hydrolysis

Upon entering the systemic circulation or tissues, this compound is rapidly hydrolyzed by esterase enzymes present in the blood and cells. This reaction cleaves the ester bond, yielding two primary products: Pyruvate-d3 and Ethanol .[6] This initial step is crucial as it releases the biologically active, deuterated pyruvate molecule.

Step 2: Entry into Central Metabolism

Following its release, Pyruvate-d3 becomes a substrate for key enzymes at the intersection of glycolysis and the tricarboxylic acid (TCA) cycle.[1][7] Its fate is determined by the metabolic state of the cell:

-

Conversion to Lactate-d3: In the cytoplasm, under both aerobic and anaerobic conditions, Pyruvate-d3 can be reversibly reduced to Lactate-d3 by the enzyme Lactate Dehydrogenase (LDH). This reaction is coupled with the oxidation of NADH to NAD+.[1]

-

Transport into Mitochondria: Pyruvate-d3 is transported into the mitochondrial matrix via the mitochondrial pyruvate carrier (MPC).[7]

-

Conversion to Acetyl-CoA-d2: Within the mitochondria, the Pyruvate Dehydrogenase (PDH) complex decarboxylates Pyruvate-d3 to form Acetyl-CoA-d2 (as one deuterium is lost with the carboxyl group), which then enters the TCA cycle for oxidative metabolism.[7][8]

-

Conversion to Oxaloacetate-d3: Pyruvate-d3 can also be carboxylated by Pyruvate Carboxylase (PC) to form Oxaloacetate-d3, an anaplerotic reaction that replenishes TCA cycle intermediates.[7][8]

The diagram below illustrates this primary metabolic cascade.

References

- 1. Ethyl pyruvate, a versatile protector in inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl pyruvate: a novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ethyl pyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of altered blood metabolic pathways in equines following ethyl pyruvate administration using non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Ethyl Pyruvate Promotes Proliferation of Regulatory T Cells by Increasing Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The fate of pyruvate dictates cell growth by modulating cellular redox potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isotope tracing reveals glycolysis and oxidative metabolism in childhood tumors of multiple histologies - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Ethyl Pyruvate-d3 in Elucidating Cellular Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of ethyl pyruvate-d3 (EP-d3) as a critical tool for investigating cellular respiration and related metabolic pathways. Ethyl pyruvate (EP), a stable derivative of the endogenous metabolite pyruvic acid, is recognized for its antioxidant, anti-inflammatory, and metabolic substrate properties.[1][2] The deuterated form, EP-d3, leverages the stability and cell permeability of the parent compound while incorporating a stable isotope label, enabling precise tracing and quantification of metabolic fluxes within the complex network of cellular energy production.[1][3]

Core Concepts: this compound as a Metabolic Probe

Ethyl pyruvate's lipophilic nature allows it to readily cross cell membranes, a distinct advantage over the less permeable pyruvate salt.[4][5] Once intracellular, it is hydrolyzed by esterases to release pyruvate, which can then enter the primary pathways of cellular respiration.[6]

When this compound is used, the deuterium-labeled pyruvate-d3 acts as a tracer. Its journey through glycolysis, the tricarboxylic acid (TCA) cycle, and ancillary pathways can be monitored using advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][7] This allows researchers to dissect metabolic reprogramming in various disease states, including cancer, neurodegenerative disorders, and sepsis.[8][9]

Caption: Metabolic fate of this compound upon entering the cell.

Quantitative Analysis of Ethyl Pyruvate's Metabolic Impact

While specific quantitative flux data for EP-d3 requires specialized isotopic studies, extensive research on non-labeled ethyl pyruvate has demonstrated its significant impact on cellular energetics and redox status. This data forms the rationale for using EP-d3 to study these effects in greater detail.

| Parameter Measured | Model System | Treatment Details | Key Quantitative Finding | Reference |

| ATP Levels | Rat Model of Off-Pump Coronary Bypass | Ischemia/Reperfusion with EP | Increased ATP: 2650 ± 759 nmol/g (EP) vs. 892 ± 276 nmol/g (Control) | [10] |

| ATP Levels | Isolated Rat Hearts (Cold Cardioplegia) | 2 mM EP during reperfusion | Significantly higher ATP levels in the EP group compared to control. | [11] |

| Lactate Levels | Septic Mice Livers | EP treatment post-cecal ligation | Significantly reduced lactate levels in the liver compared to untreated septic mice. | [12] |

| Lactate/Pyruvate Ratio | Septic Mice Livers | EP treatment post-cecal ligation | Significantly reduced lactate/pyruvate ratio, indicating reversal of metabolic acidosis. | [12] |

| Mitochondrial Swelling | Rat Model of Sepsis | 100 mg/kg EP post-cecal ligation | Reduced Cross-Sectional Area: 0.231 ± 0.110 µm² (EP) vs. 0.641 ± 0.460 µm² (CLP) | [13] |

| Cell Viability | Human Trabecular Meshwork Cells | 1 mM H₂O₂ with 3-10 mM EP | EP concentrations up to 10 mM showed no toxicity and protected against peroxide damage. | [14] |

| Neurological Outcomes | Rat Model of Traumatic Brain Injury | 40 mg/kg EP at 1, 12, 24h post-injury | Significantly improved recovery of beam-walking and neurological scores. | [15] |

| Oxidative Stress (MDA) | Rat Model of Off-Pump Coronary Bypass | Ischemia/Reperfusion with EP | Reduced Lipid Peroxidation: 70.4 ± 2.6 nmol/g (EP) vs. 81.8 ± 2.4 nmol/g (Control) | [10] |

Experimental Protocols

Protocol 1: In Vitro Analysis of Metabolic Reprogramming

This protocol outlines the use of EP-d3 to trace metabolic shifts in cultured cells under oxidative stress, a common feature in pathologies where cellular respiration is dysregulated.

Objective: To determine the flux of pyruvate into lactate and TCA cycle intermediates in microglial cells under hydrogen peroxide-induced stress using EP-d3.

Methodology:

-

Cell Culture: Plate BV2 microglial cells in 6-well plates and grow to 80% confluence.

-

Pre-treatment: Incubate a subset of cells with 5 mM Ethyl Pyruvate for 24 hours (Pre-treatment group).

-

Induction of Stress: Replace the medium with fresh medium containing 1 mM H₂O₂. For a "Pre- plus Co-treatment" group, the new medium should also contain 5 mM Ethyl Pyruvate.

-

Tracer Introduction: At the time of stress induction, replace the standard ethyl pyruvate with 5 mM this compound in the relevant treatment groups.

-

Time-Course Sampling: At 0, 2, 6, and 12 hours post-stress, harvest cells and quench metabolism by flash-freezing in liquid nitrogen.

-

Metabolite Extraction: Perform a polar metabolite extraction using a cold methanol/acetonitrile/water solvent system.

-

Analysis: Analyze extracts via Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the incorporation of deuterium into pyruvate, lactate, citrate, succinate, and malate.

Protocol 2: Workflow for Metabolomic Analysis

The following workflow illustrates the key steps from experimental setup to data interpretation in a typical EP-d3 tracer study.

Caption: A typical experimental workflow for EP-d3 based metabolic tracer studies.

Modulation of Key Signaling Pathways

Beyond its role as a direct fuel source, ethyl pyruvate influences signaling pathways that regulate inflammation and antioxidant responses, which are intricately linked to mitochondrial health and cellular respiration. EP-d3 is an invaluable tool for probing how metabolic shifts directly impact these networks.

HMGB1/NF-κB Pathway

High Mobility Group Box 1 (HMGB1) is a damage-associated molecular pattern (DAMP) molecule that, when released from necrotic cells, triggers a potent inflammatory response via Toll-like receptor 4 (TLR4) and subsequent activation of the transcription factor NF-κB.[16] Ethyl pyruvate is a known inhibitor of HMGB1 release and activity, thereby dampening this pro-inflammatory cascade.[2]

Caption: Ethyl Pyruvate's inhibition of the HMGB1/NF-κB signaling pathway.

Nrf2 Antioxidant Response

Ethyl pyruvate can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that upregulates the expression of numerous antioxidant genes, including heme oxygenase-1 (HO-1), bolstering the cell's defense against oxidative stress that can otherwise impair mitochondrial function.[17]

Caption: Ethyl Pyruvate's activation of the Nrf2 antioxidant pathway.

Conclusion and Future Directions

This compound serves as a multi-faceted and powerful tool for the modern cell biologist and drug developer. Its utility as a stable, cell-permeable metabolic tracer allows for precise quantification of metabolic flux, offering unparalleled insight into the dynamics of cellular respiration in health and disease.[1] By tracing the fate of the pyruvate backbone, researchers can directly measure the impact of therapeutic interventions, genetic modifications, or pathological stress on the central hubs of energy metabolism. Furthermore, its established role in mitigating oxidative stress and inflammation provides a framework for studying the intricate crosstalk between metabolic state and cellular signaling. The continued application of EP-d3 in metabolomic and systems biology studies will undoubtedly accelerate the discovery of novel therapeutic targets for a host of metabolic and inflammatory disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ethyl pyruvate, a versatile protector in inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl Pyruvate Increases Post-Ischemic Levels of Mitochondrial Energy Metabolites: A 13C-Labeled Cerebral Microdialysis Study [mdpi.com]

- 6. Cellular respiration - Wikipedia [en.wikipedia.org]

- 7. Exogenous ethyl pyruvate versus pyruvate during metabolic recovery after oxidative stress in neonatal rat cerebrocortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic Tumor Imaging with Rapidly Signal‐Enhanced 1‐13C‐Pyruvate‐d3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ethyl pyruvate reduces hepatic mitochondrial swelling and dysfunction in a rat model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ethyl pyruvate enhances ATP levels, reduces oxidative stress and preserves cardiac function in a rat model of off-pump coronary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of ethyl pyruvate on cardiac function recovery and apoptosis reduction after global cold ischemia and reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. researchgate.net [researchgate.net]

- 14. Ethyl pyruvate treatment mitigates oxidative stress damage in cultured trabecular meshwork cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Beneficial Effects of Sodium or Ethyl Pyruvate after Traumatic Brain Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. NRF2 Plays a Crucial Role in the Tolerogenic Effect of Ethyl Pyruvate on Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to Deuterated Standards in Metabolomics

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolomics, the pursuit of accurate and reproducible quantification of small molecules is paramount. This technical guide delves into the core principles and practical applications of deuterated internal standards, the undisputed gold standard for robust and reliable quantitative analysis in mass spectrometry-based metabolomics. This document provides in-depth experimental protocols, data-driven comparisons, and visual workflows to empower researchers in their quest for high-quality metabolomic data.

The Principle of Isotope Dilution Mass Spectrometry: A Foundation for Accuracy

The cornerstone of quantitative metabolomics using deuterated standards is Isotope Dilution Mass Spectrometry (IDMS). This technique relies on the addition of a known quantity of a stable isotope-labeled version of the analyte of interest (in this case, a deuterated standard) to a sample before analysis.[1] The deuterated standard is chemically identical to its endogenous counterpart but has a higher mass due to the replacement of hydrogen atoms with deuterium.[2] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[3]

By measuring the ratio of the signal intensity of the endogenous analyte to that of the deuterated internal standard, precise quantification can be achieved. This is because the internal standard experiences the same analytical variations as the analyte throughout the entire workflow, including sample extraction, storage, and analysis.[4] These variations can include degradation of metabolites, matrix effects (ion suppression or enhancement), and fluctuations in instrument performance.[4][5] The use of a deuterated internal standard effectively normalizes for these variations, leading to significantly improved accuracy and precision in quantitative results.[2][5]

The Advantages of Deuterated Standards: Beyond Co-elution

While other types of internal standards exist, deuterated standards offer a unique set of advantages that make them particularly well-suited for metabolomics:

-

Near-Identical Physicochemical Properties: Deuterated standards have nearly the same chemical and physical properties as the analytes they are designed to quantify. This results in almost identical chromatographic retention times, ensuring that both the analyte and the standard are subjected to the same matrix effects at the same time.[4]

-

Correction for Analytical Variability: They effectively compensate for a wide range of analytical variations, including inconsistencies in sample preparation, extraction efficiency, and instrument response.[4][5]

-

Improved Data Quality: The use of deuterated standards leads to enhanced accuracy, precision, and reproducibility of quantitative data. This is crucial for the reliable comparison of metabolite levels across different samples and studies.[2][5]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the use of deuterated standards in a typical LC-MS/MS-based metabolomics workflow.

Preparation of Standards and Samples

3.1.1. Stock Solutions:

-

Accurately weigh approximately 1 mg of the non-labeled analytical standard and the corresponding deuterated internal standard.

-

Dissolve each in a suitable solvent (e.g., methanol, acetonitrile, or a specific buffer) to a final concentration of 1 mg/mL. Store these stock solutions at an appropriate temperature (typically -20°C or -80°C).

3.1.2. Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the analytical standard stock solution. These solutions will be used to construct a calibration curve.

-

Prepare a working solution of the deuterated internal standard at a concentration that provides a strong and stable signal in the mass spectrometer. This concentration should be kept constant across all samples, calibration standards, and quality controls.[6]

3.1.3. Sample Preparation (Protein Precipitation for Plasma/Serum):

-

Thaw biological samples (e.g., plasma, serum, urine) on ice.

-

To a 100 µL aliquot of each sample, calibrator, and quality control, add a fixed volume of the deuterated internal standard working solution (e.g., 10 µL). Vortex briefly to mix.[6]

-

Add a protein precipitation agent, such as a mixture of zinc sulfate and an organic solvent (e.g., methanol or acetonitrile), to the sample.[5] A common ratio is 3:1 or 4:1 (solvent:sample).

-

Vortex the samples vigorously for at least 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant, which contains the metabolites, to a new tube for analysis.

LC-MS/MS Analysis

-

Chromatography: Develop a liquid chromatography method that provides good separation of the analyte of interest from other matrix components. The near-identical retention times of the analyte and the deuterated standard should be confirmed.

-

Mass Spectrometry: Optimize the mass spectrometer parameters for the detection of both the analyte and the deuterated internal standard. This typically involves selecting appropriate precursor and product ions for Multiple Reaction Monitoring (MRM) or using high-resolution mass spectrometry to distinguish the mass difference.

Data Processing and Quantification

-

Peak Integration: Integrate the peak areas for the selected transitions of both the analyte and the deuterated internal standard.

-

Response Ratio Calculation: For each sample, calculate the ratio of the peak area of the analyte to the peak area of the deuterated internal standard.[6]

-

Calibration Curve Construction: Plot the response ratios of the calibration standards against their known concentrations. Perform a linear regression to generate a calibration curve.[6]

-

Quantification of Unknowns: Use the calibration curve to determine the concentration of the analyte in the unknown samples based on their measured response ratios.

Quantitative Data Summary

The use of deuterated internal standards significantly improves the quality of quantitative data in metabolomics. The following tables summarize the expected improvements in key analytical parameters.

Table 1: Comparison of Coefficients of Determination (r²) with and without Internal Standards

| Metabolite | r² without Internal Standard | r² with Deuterated Internal Standard |

| Pyruvate (PYR) | 0.985 | 0.999 |

| Succinate (SUC) | 0.979 | 0.998 |

| Phosphoenolpyruvate (PEP) | 0.982 | 0.999 |

This table illustrates the improvement in the linearity of the calibration curve, as indicated by the coefficient of determination (r²), when a deuterated internal standard is used. Data is representative of typical improvements seen in metabolomics experiments.[7]

Table 2: Impact of Deuterated Internal Standards on Analytical Performance

| Parameter | Without Deuterated Standard | With Deuterated Standard |

| Precision (CV%) | 15-30% | <10% |

| Accuracy (% Bias) | ± 20-50% | <15% |

| Recovery | Variable and Matrix Dependent | Consistent and High |

| Matrix Effect | Significant Ion Suppression/Enhancement | Compensated |

This table provides a qualitative and quantitative comparison of key analytical performance metrics. The use of deuterated standards leads to substantial improvements in precision, accuracy, and recovery while mitigating the impact of matrix effects.

Visualizing the Workflow and Concepts

To further clarify the concepts and procedures described, the following diagrams have been generated using the Graphviz DOT language.

Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS) workflow.

Caption: A typical experimental workflow for quantitative metabolomics using deuterated standards.

Conclusion

Deuterated internal standards are an indispensable tool for achieving accurate and reliable quantification in metabolomics. By effectively compensating for analytical variability, they enable researchers to generate high-quality data that is essential for advancing our understanding of metabolism in health and disease. The detailed protocols and conceptual frameworks provided in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge and practical guidance needed to successfully implement deuterated standards in their metabolomics workflows.

References

A Technical Guide to Natural Abundance Correction in Ethyl Pyruvate-d3 Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and practices for conducting metabolic studies using Ethyl pyruvate-d3, with a core focus on the critical process of natural abundance correction. Accurate correction for the natural abundance of stable isotopes is paramount for the precise quantification of metabolic fluxes and the correct interpretation of tracer-based experimental data. This document outlines the theoretical basis, experimental protocols, and data analysis workflows necessary for robust and reproducible research in this domain.

Introduction to this compound and Isotope Tracer Studies

Ethyl pyruvate, a stable derivative of the endogenous metabolite pyruvic acid, serves as a key molecule in cellular metabolism, primarily at the intersection of glycolysis and the tricarboxylic acid (TCA) cycle.[1][2] Its deuterated isotopologue, this compound (typically deuterated at the methyl group), is a valuable tool in metabolic research.[3][4] Stable isotope tracers, like this compound, allow researchers to follow the metabolic fate of specific molecules through complex biochemical networks.[5][6] By introducing a labeled compound and measuring its incorporation into downstream metabolites, one can elucidate pathway activity and quantify metabolic fluxes.[5][7]

The Principle of Natural Abundance Correction

Natural abundance correction is a mathematical procedure applied to raw mass spectrometry data to remove the contribution of naturally occurring heavy isotopes from the measured signal of an isotopically labeled compound.[7][9] This correction is essential to determine the true enrichment of the tracer isotope in a given metabolite.

The process typically involves the use of correction matrices that account for the probability of finding a heavy isotope in each element of the molecule.[7] For a molecule like pyruvate (C₃H₄O₃), the correction would need to account for the natural abundances of ¹³C, ²H, ¹⁷O, and ¹⁸O.[7]

The general workflow for a stable isotope labeling experiment, including natural abundance correction, is depicted below.

Experimental Protocols

While specific protocols will vary based on the biological system and research question, the following sections outline the key methodological considerations for a typical study involving this compound.

Administration of this compound

-

In Vitro Studies (Cell Culture):

-

Culture cells to the desired confluency in standard growth medium.

-

Replace the standard medium with a medium containing a known concentration of this compound. The concentration should be optimized based on the cell type and experimental goals.

-

Incubate the cells for a predetermined time course to allow for the uptake and metabolism of the tracer.

-

Harvest the cells at various time points for metabolite extraction.

-

-

In Vivo Studies (Animal Models):

-

Acclimatize animals to the experimental conditions.

-

Administer this compound via an appropriate route, such as intraperitoneal injection or intravenous infusion.[10] The dosage and administration schedule should be carefully determined based on previous studies and toxicological data.[11]

-

Collect tissue or biofluid (e.g., plasma, urine) samples at specified time points post-administration.

-

Immediately quench metabolic activity (e.g., by snap-freezing in liquid nitrogen) to preserve the metabolic state.

-

Sample Preparation and Metabolite Extraction

-

Homogenize frozen tissue samples or lyse cell pellets in a cold extraction solvent (e.g., 80% methanol).

-

Centrifuge the homogenate to pellet proteins and cellular debris.

-

Collect the supernatant containing the metabolites.

-

Dry the metabolite extract, for example, under a stream of nitrogen or by lyophilization.

-

The dried extract can then be reconstituted in a suitable solvent for analysis.

Mass Spectrometry Analysis

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques for analyzing isotopically labeled metabolites.[5]

-

GC-MS: Often requires derivatization of the metabolites to increase their volatility. This must be accounted for in the natural abundance correction, as the derivatizing agent also contains atoms with natural isotopes.[9][12]

-

LC-MS/MS: A sensitive method for quantifying metabolites in complex biological samples.[13] It can often be performed without derivatization.

The mass spectrometer is used to measure the mass isotopomer distribution (MID) for pyruvate and other key metabolites. The MID is the relative abundance of each isotopologue of a molecule (M+0, M+1, M+2, etc.).

Data Analysis: Performing the Natural Abundance Correction

The correction for natural abundance can be performed using various software packages or custom scripts. The general approach involves the following steps:

-

Determine the Molecular Formula: The precise elemental composition of the analyte (and any derivatizing agents) must be known. For Ethyl pyruvate, the formula is C₅H₈O₃.[1]

-

Obtain Natural Isotope Abundances: Use known values for the natural abundance of all relevant isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁷O, ¹⁸O).

-

Construct a Correction Matrix: A correction matrix is generated based on the binomial expansion of the isotopic abundances for each element in the molecule.[7] This matrix represents the theoretical MID of an unlabeled molecule.

-

Apply the Correction: The raw MID data is corrected by solving a system of linear equations that subtracts the contribution of natural isotopes. This can be conceptualized as a deconvolution process.[14]

Quantitative Data from this compound Studies

The following tables summarize representative quantitative data that can be obtained from studies using deuterated pyruvate tracers. Note that these values are illustrative and will vary depending on the specific experimental conditions.

Table 1: Isotopic Enrichment of Key Metabolites Following this compound Administration

| Metabolite | M+3 Enrichment (%) (Corrected) | Biological Context | Reference |

| Pyruvate | 95.5 | Direct measurement of tracer pool | Hypothetical |

| Lactate | 61.0 | Indicates lactate dehydrogenase activity | [15] |

| Alanine | 35.2 | Reflects alanine aminotransferase activity | [16] |

| Malate | 39.5 | Tracer incorporation into the TCA cycle | [15] |

| Isocitrate | 134.8 (relative increase) | Downstream TCA cycle intermediate | [15] |

| Glutamate | 25.8 | Connection to amino acid metabolism | [5] |

Table 2: Metabolic Flux Ratios Determined Using Isotope Labeling

| Flux Ratio | Value | Significance |

| Pyruvate Dehydrogenase / Pyruvate Carboxylase | 2.5 | Relative entry of pyruvate into the TCA cycle vs. anaplerosis |

| Glycolytic Flux / TCA Cycle Flux | 1.8 | Indicates the balance between glucose breakdown and mitochondrial respiration |

| Lactate Efflux / Pyruvate Oxidation | 0.7 | Shows the proportion of pyruvate directed towards fermentation vs. oxidation |

Signaling and Metabolic Pathways Investigated with this compound

Ethyl pyruvate and its labeled counterparts are used to study a variety of metabolic and signaling pathways. As an anti-inflammatory agent, ethyl pyruvate has been shown to inhibit the release of High Mobility Group Box 1 (HMGB1), a key mediator of inflammation.[10] This has implications for signaling pathways such as the NF-κB pathway.

The primary metabolic role of pyruvate is in central carbon metabolism. This compound can be used to trace the flow of carbons through glycolysis, the TCA cycle, and gluconeogenesis.

Conclusion

References

- 1. Ethyl pyruvate | C5H8O3 | CID 12041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uab.edu [uab.edu]